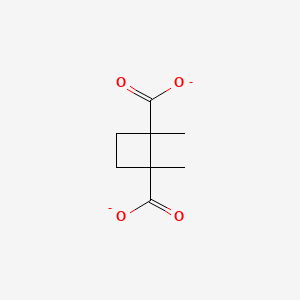
2-Ethylhexanoic acid;1,1,3,3-tetramethylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexanoic acid;1,1,3,3-tetramethylguanidine is an organic compound formed by the combination of 2-ethylhexanoic acid and 1,1,3,3-tetramethylguanidine in a 1:1 ratio. This compound is known for its colorless, volatile, and flammable nature. It has a molecular formula of C13H29N3O2 and a molar mass of 259.39 g/mol . The compound is soluble in organic solvents such as diethyl ether, alcohols, and ketones, but insoluble in water .
Preparation Methods
The preparation of 2-ethylhexanoic acid;1,1,3,3-tetramethylguanidine typically involves esterification reactions. One common method is the reaction of chlorobutanol with ethyl hexanoate to form the desired compound . Industrial production methods often involve the hydroformylation of propylene to produce butyraldehyde, followed by aldol condensation to form 2-ethylhexenal, which is then hydrogenated to 2-ethylhexanal. The final step involves the oxidation of 2-ethylhexanal to produce 2-ethylhexanoic acid .
Chemical Reactions Analysis
2-Ethylhexanoic acid;1,1,3,3-tetramethylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions with halogens and other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
2-Ethylhexanoic acid;1,1,3,3-tetramethylguanidine has a wide range of scientific research applications:
Biology: The compound is used in the preparation of metal-organic compounds, which have applications in biological studies.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound serves as a stabilizer, lubricant, and plasticizer in various industrial applications.
Mechanism of Action
The mechanism of action of 2-ethylhexanoic acid;1,1,3,3-tetramethylguanidine involves its interaction with molecular targets and pathways. As a strong base, 1,1,3,3-tetramethylguanidine can deprotonate acidic protons, facilitating various chemical reactions. The compound’s ability to form coordination complexes with metal cations also plays a crucial role in its applications in catalysis and polymerization reactions .
Comparison with Similar Compounds
2-Ethylhexanoic acid;1,1,3,3-tetramethylguanidine can be compared with other similar compounds such as:
2-Methylhexanoic acid: Similar in structure but with a methyl group instead of an ethyl group.
3-Methylhexanoic acid: Another structural isomer with a methyl group at a different position.
2-Ethylhexanol: An alcohol derivative of 2-ethylhexanoic acid.
Valproic acid: A structurally related compound with similar applications in the pharmaceutical industry .
The uniqueness of this compound lies in its combination of a strong base (1,1,3,3-tetramethylguanidine) with a carboxylic acid (2-ethylhexanoic acid), making it versatile for various chemical reactions and applications.
Properties
CAS No. |
4347-99-3 |
|---|---|
Molecular Formula |
C8H16O2.C5H13N3 C13H29N3O2 |
Molecular Weight |
259.39 g/mol |
IUPAC Name |
2-ethylhexanoic acid;1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C8H16O2.C5H13N3/c1-3-5-6-7(4-2)8(9)10;1-7(2)5(6)8(3)4/h7H,3-6H2,1-2H3,(H,9,10);6H,1-4H3 |
InChI Key |
IRQKNGBRWKGEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CN(C)C(=N)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


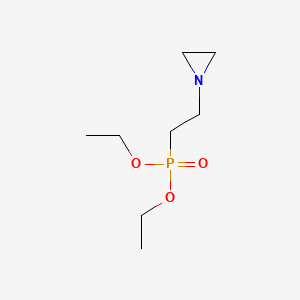
![6-Methyl-8-methylsulfonylimidazo[1,2-a]pyrazine](/img/structure/B15343257.png)

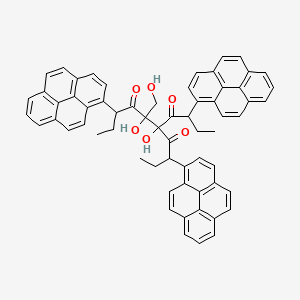
![2,5-Bis(4-(pyridin-4-yl)phenyl)thiazolo[5,4-d]thiazole](/img/structure/B15343284.png)
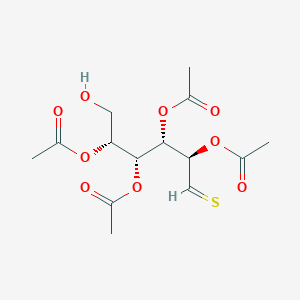
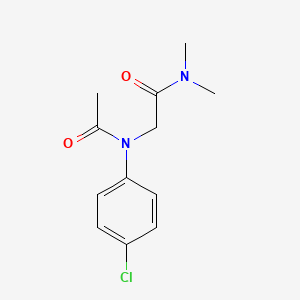
![Diethyl 2,2'-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate]](/img/structure/B15343305.png)

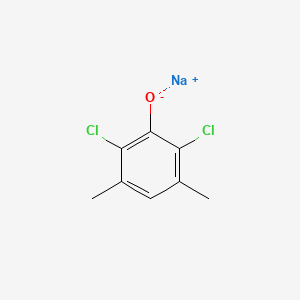

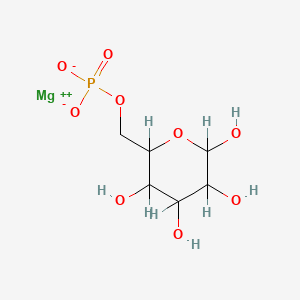
![ethyl 4-[[2,4-diamino-6-[3-[2-chloroethyl(ethyl)amino]propylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B15343319.png)
